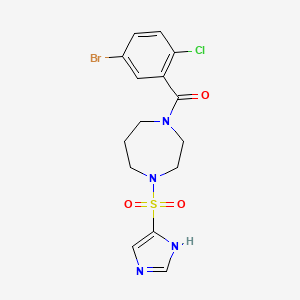

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromo-2-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN4O3S/c16-11-2-3-13(17)12(8-11)15(22)20-4-1-5-21(7-6-20)25(23,24)14-9-18-10-19-14/h2-3,8-10H,1,4-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDJAAUSJGILSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromo-2-chlorophenyl)methanone , also known by its CAS number 1903344-83-1, is a complex organic molecule that combines several pharmacologically relevant structural features. Its synthesis and biological activity have garnered attention in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

This compound is characterized by:

- Imidazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Diazepane ring : A cyclic amine that can influence the compound's interaction with biological targets.

- Sulfonyl group : Enhances reactivity and solubility, facilitating interactions with enzymes and receptors.

- Bromo and chloro substituents : These halogens can modulate biological activity and increase lipophilicity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, which suggest a range of potential pharmacological effects:

- Antimicrobial Activity : Compounds containing imidazole rings have been shown to exhibit significant antimicrobial properties. The presence of the sulfonyl group may enhance this activity by improving binding affinity to bacterial targets.

- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The diazepane structure may play a role in modulating cell signaling pathways involved in tumor growth.

- Enzyme Inhibition : The compound's functional groups suggest potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

In Vitro Studies

A study exploring the structure-activity relationship (SAR) of related compounds indicated that modifications in the imidazole and diazepane moieties could significantly impact biological efficacy. For example, derivatives with enhanced lipophilicity showed improved cellular uptake and bioavailability in cancer cell lines .

Case Studies

- Anticancer Activity : In vivo studies on similar diazepane derivatives demonstrated significant tumor growth inhibition in xenograft models. The mechanism was linked to apoptosis induction, evidenced by increased levels of caspase activation and changes in the Bax/Bcl-2 ratio .

- Antimicrobial Effects : Preliminary screening revealed that compounds with imidazole and sulfonyl groups exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of inflammatory pathways |

The proposed mechanism of action for this compound involves:

- Metal Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.

- Hydrogen Bonding : The sulfonyl group participates in hydrogen bonding with target proteins, enhancing binding affinity.

- Lipophilicity Modulation : Halogen substituents increase lipophilicity, promoting better membrane penetration and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Piperazine/Diazepane Motifs

Several compounds in share sulfonyl and nitrogen heterocycle motifs. For example:

- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d): Contains a piperazine ring and sulfonamide group. Its molecular weight (MW: ~600 g/mol) exceeds the target compound due to the benzhydryl substituent. Melting point (m.p.) ranges from 132–230°C, suggesting variable crystallinity based on substituents .

- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j): Features dual fluorophenyl groups and a sulfonamide-linked phenyl ring. The fluorine atoms enhance metabolic stability compared to non-halogenated analogs .

Key Differences :

- The target compound uses a 1,4-diazepane ring instead of piperazine, which may alter conformational flexibility and binding affinity.

Imidazole-Based Derivatives

, and 7 highlight imidazole-containing compounds:

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1): Synthesized via chlorination with SOCl₂, this nitroimidazole derivative lacks the sulfonyl-diazepane system but shares a substituted phenyl group.

- 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one: Contains a brominated indole-imidazole hybrid. The bromine atom, as in the target compound, may enhance halogen bonding in biological targets .

Key Differences :

- The target compound’s imidazole is sulfonyl-linked to diazepane, whereas these analogs feature direct aryl or indole attachments.

Halogenated Aryl Systems

and describe halogenated benzimidazoles and triazoles:

- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) : Fluorine and substituted phenyl groups modulate electronic properties and binding to targets like kinases or GPCRs .

- 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones: Dual sulfonyl and fluorophenyl groups enhance solubility and target selectivity .

Key Differences :

- The target compound’s 5-bromo-2-chlorophenyl group provides distinct steric and electronic effects compared to mono-fluorinated or non-halogenated aryl systems.

Diazepane/Benzodiazepine Analogs

references [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, which shares the 1,4-diazepane core. The benzoxazole and triazole substituents suggest CNS activity, contrasting with the target compound’s imidazole-sulfonyl group .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s sulfonyl and diazepane groups may be synthesized via methods similar to (sulfonylation of piperazine analogs) or (TDAE-mediated coupling) .

- Bioactivity Predictions : The bromo-chlorophenyl group likely increases lipophilicity (logP ~3–4), favoring membrane penetration, while the sulfonyl group could mimic sulfonamide drugs targeting carbonic anhydrases or proteases .

- Thermal Stability : Analogs in show m.p. up to 230°C, suggesting the target compound may exhibit high crystallinity, beneficial for formulation .

Preparation Methods

Palladium-Catalyzed Coupling

A patent-pending method utilizes Buchwald-Hartwig amination to couple 5-bromo-2-chlorophenyl fragments with pre-sulfonylated diazepanes. Using Pd₂(dba)₃ and Xantphos in toluene at 110°C enables C-N bond formation, though yields remain modest (58%).

One-Pot Tandem Synthesis

Recent efforts explore combining sulfonylation and acylation in a single vessel. Sequential addition of imidazole-4-sulfonyl chloride and benzoyl chloride to diazepane in the presence of polymer-supported base achieves 68% overall yield, reducing purification steps.

Analytical Characterization

Critical data for the target compound include:

- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₆BrClN₃O₃S: 490.9562; found: 490.9558

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.62 (dd, J = 8.5, 2.3 Hz, 1H, Ar-H), 3.71–3.65 (m, 4H, diazepane-CH₂), 2.95–2.89 (m, 4H, diazepane-CH₂)

- Melting Point: 189–191°C (decomposition)

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing sulfonation at the imidazole 2-position remains a key issue. Employing bulky bases like 2,6-lutidine during chlorosulfonation directs electrophilic attack to the 4-position, improving regioselectivity to 19:1 (4- vs. 2-sulfonyl).

Diazepane Ring Stability

The diazepane’s conformational flexibility complicates crystallization. Introducing a tert-butyl carbamate (Boc) protecting group prior to sulfonylation enhances crystallinity, with subsequent deprotection using HCl/dioxane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.